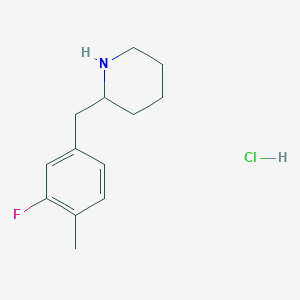

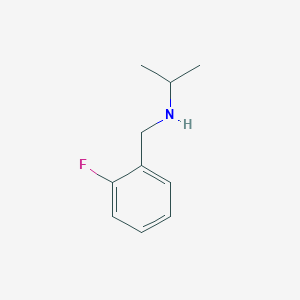

(2-Fluoro-benzyl)-isopropyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2-Fluoro-benzyl)-isopropyl-amine” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials .

Synthesis Analysis

The synthesis of fluorinated compounds can be challenging. There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, free radical bromination of alkyl benzenes is a common reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be unique due to the presence of fluorine. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Applications De Recherche Scientifique

Applications in Environmental and Material Sciences

One significant application of amine-functionalized compounds, similar to (2-Fluoro-benzyl)-isopropyl-amine, is in the environmental sector, particularly for the removal of persistent pollutants such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-containing sorbents have shown promising results in PFAS removal, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology. This application underscores the potential of fluorinated amines in addressing environmental challenges related to water purification (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Role in Agrochemical Synthesis

Fluorine incorporation into agrochemicals enhances their efficacy, and compounds like (2-Fluoro-benzyl)-isopropyl-amine serve as key intermediates or building blocks in this domain. The methodologies for fluorine introduction into these compounds are crucial for developing new and economical pesticide synthetic routes, highlighting the role of fluorinated amines in agriculture (Wang, Song, & Wang, 2021).

Contributions to Organic Synthesis

In organic synthesis, the creation of complex molecules often relies on key intermediates. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, underscores the importance of fluorinated amines in pharmaceutical production. The development of practical, scalable synthetic methods for such intermediates is a testament to the versatility and necessity of these compounds in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Advanced Oxidation Processes (AOPs) for Waste Treatment

The treatment of nitrogen-containing hazardous compounds, including amines from industrial processes, benefits significantly from advanced oxidation processes (AOPs). Amines similar to (2-Fluoro-benzyl)-isopropyl-amine, when treated with AOPs, show efficient degradation, which is crucial for mitigating environmental pollution. This application is particularly relevant for industries looking to reduce the impact of their waste on ecosystems (Bhat & Gogate, 2021).

Enhancing Material Properties

Fluorinated liquid crystals and other materials benefit from the inclusion of fluorinated amines due to their unique electronic properties. The manipulation of these properties allows for the development of advanced materials with specific desired characteristics, such as improved dielectric properties, which are valuable in electronic and optical applications (Hird, 2007).

Safety And Hazards

The safety and hazards associated with fluorinated compounds can vary widely depending on the specific compound. For example, 2-Fluorobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible and causes severe skin burns and eye damage .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECOIFWUUTVTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589338 |

Source

|

| Record name | N-[(2-Fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-benzyl)-isopropyl-amine | |

CAS RN |

921074-63-7 |

Source

|

| Record name | 2-Fluoro-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921074-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.